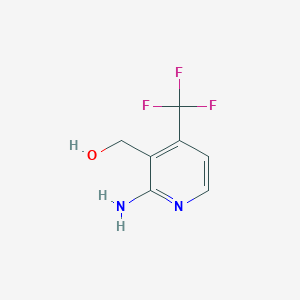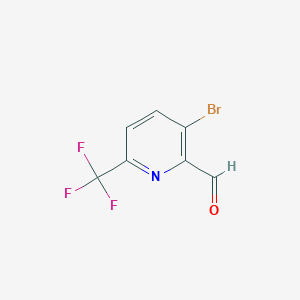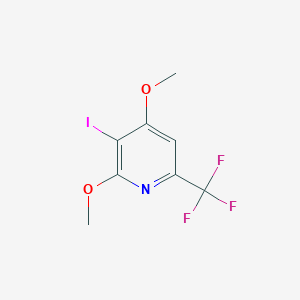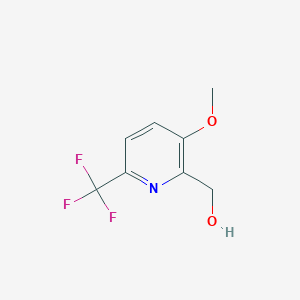
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde
Vue d'ensemble
Description
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is an organic compound with the molecular formula C7H3BrF3NO . It has a molecular weight of 254.00 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde can be represented by the SMILES string FC(F)(F)C(N=C1)=CC(C=O)=C1Br . This indicates that the molecule contains a bromine atom (Br), a trifluoromethyl group (CF3), and an isonicotinaldehyde group (C6H4-1-(CHO)).Applications De Recherche Scientifique
Chemical Synthesis and Application in Bioactive Molecules
3-Bromo-1,1,1-trifluoroacetone, closely related to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, has been effectively used as an indirect trifluoromethylation reagent. This approach is significant for constructing the 3-trifluoromethyl isocoumarin skeleton, which is a crucial component in bioactive compounds. The process involves a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation of benzoic acid followed by an intermolecular cyclization reaction. This method allows for the formation of a wide range of 3-trifluoromethyl isocoumarins, highlighting its importance in synthesizing bioactive molecules (Zhou et al., 2020).
Steric Effects and Metalation in Chemical Reactions
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde demonstrates interesting steric effects in chemical reactions. For instance, the presence of a trifluoromethyl group can act both as an emitter and transmitter of steric pressure in chemical reactions, affecting the site selectivity and outcome of the reactions. This characteristic is particularly noted in reactions involving lithium 2,2,6,6-tetramethylpiperidide (LITMP) and various halogenated compounds, indicating the compound's unique role in influencing reaction pathways and outcomes (Schlosser et al., 2006).
Synthesis of Novel Compounds and Polymers
The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes, similar to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, resulted in the formation of novel isopropyl esters. These esters were then used in copolymerization with vinyl benzene, leading to the formation of copolymers. This process demonstrates the potential of such compounds in creating new materials and polymers, expanding the applications in material science and engineering (Kharas et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZAGCBUGZAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















